N-(2,5-Dimethoxyphenethyl) Fentanyl, commonly referred to as N-(2,5-DMA) Fentanyl (hydrochloride), is a synthetic opioid that belongs to the fentanyl family. This compound is structurally related to fentanyl, a potent analgesic used primarily in medical settings for pain management. N-(2,5-DMA) Fentanyl is characterized by the presence of two methoxy groups on the phenethyl moiety, which distinguishes it from other fentanyl analogs.
N-(2,5-DMA) Fentanyl is classified as a synthetic opioid and falls under the category of new psychoactive substances. It is often synthesized in illicit laboratories and poses significant risks due to its high potency and potential for abuse. The compound is typically encountered in the form of its hydrochloride salt, which enhances its solubility and stability.
The synthesis of N-(2,5-DMA) Fentanyl generally follows a multi-step process similar to that of other fentanyl analogs. The key steps include:
This synthetic pathway allows for the introduction of various substituents on the piperidine ring, tailoring the pharmacological properties of the resulting compound.
N-(2,5-DMA) Fentanyl has a molecular formula of . The structure features:
The molecular structure can be represented as follows:
The presence of methoxy groups affects the lipophilicity and receptor binding affinity of the compound, potentially enhancing its potency compared to non-substituted analogs.
N-(2,5-DMA) Fentanyl can undergo various chemical reactions typical for amides and piperidine derivatives:
These reactions are important for modifying the compound's structure to explore its pharmacological properties further.
N-(2,5-DMA) Fentanyl acts primarily as an agonist at the mu-opioid receptor. Upon binding to this receptor, it induces a series of intracellular signaling cascades that lead to:
The potency of N-(2,5-DMA) Fentanyl is significantly higher than that of morphine due to its enhanced binding affinity for opioid receptors .
Relevant data indicates that N-(2,5-DMA) Fentanyl exhibits properties consistent with other fentanyl analogs but requires careful handling due to its potency .
N-(2,5-DMA) Fentanyl is primarily studied within the context of opioid pharmacology and toxicology. Research focuses on:
N-(2,5-Dimethoxyamphetamine) Fentanyl (hydrochloride) represents a structurally modified fentanyl analog, synthesized through deliberate alterations to the parent fentanyl molecule’s core pharmacophore. Fentanyl itself is a synthetic opioid of significant clinical utility, approved by regulatory agencies like the United States Food and Drug Administration for treating severe pain, such as that associated with surgical procedures or complex chronic conditions [1]. Its defining characteristic is exceptional potency, estimated at 50–100 times greater than morphine, attributable to its high affinity and selectivity for the mu-opioid receptor (MOR) [1] [6].
This analog belongs to the broader class of Novel Synthetic Opioids, substances intentionally engineered to mimic the psychoactive effects of controlled opioids like fentanyl or heroin while evading existing legal frameworks. Analog development typically involves strategic substitutions at key molecular sites: the piperidine ring, the phenethyl group, or the anilido nitrogen. In the case of N-(2,5-DMA) Fentanyl, the substitution incorporates a dimethoxyamphetamine moiety – specifically the 2,5-dimethoxyphenyl group – linked to the fentanyl backbone [6]. This structural modification is significant for two primary research dimensions:
Table 1: Core Structural Features of N-(2,5-DMA) Fentanyl vs. Fentanyl
| Structural Component | Fentanyl | N-(2,5-DMA) Fentanyl | Potential Impact |
|---|---|---|---|
| Core Scaffold | Piperidinyl-anilido phenethyl | Piperidinyl-anilido phenethyl | Shared opioid receptor binding foundation |
| Phenyl Ring Modification | Unsubstituted phenyl | 2,5-Dimethoxyphenyl (from 2,5-DMA) | Alters lipophilicity, steric bulk, receptor interaction; potential for non-opioid activity |
| Chemical Classification | Phenylpiperidine opioid | Fentanyl analog with phenethylamine substitution | Defines novelty and scheduling challenges |
The emergence of compounds like N-(2,5-DMA) Fentanyl underscores a critical shift in the illicit opioid landscape: the transition from reliance on plant-derived substances (e.g., heroin) to sophisticated, clandestinely manufactured synthetic molecules of extreme potency and inherent overdose risk due to unpredictable pharmacology [1] [6]. Research into such analogs is therefore paramount, not only for understanding their specific biological effects but also for developing effective public health responses, analytical detection methods, and informed regulatory policies.
The development trajectory of fentanyl analogs is deeply intertwined with both legitimate pharmaceutical research and illicit drug manufacturing. Fentanyl itself was first synthesized in 1960 by Paul Janssen and introduced into medical practice as a potent intravenous anesthetic [1]. Its legitimate use spurred pharmaceutical research into derivatives aimed at optimizing therapeutic properties (e.g., faster onset, shorter duration, different delivery routes). Key medical analogs developed during this era include sufentanil, alfentanil, and remifentanil.
Parallel to this medical research, and significantly escalating in recent decades, has been the illicit synthesis and distribution of non-pharmaceutical fentanyl analogs. This illicit development is largely motivated by two factors: the pursuit of substances with high potency and profitability for the illicit drug market, and the strategic evasion of controlled substance legislation. Analogues like alpha-methylfentanyl ("China White") emerged in the 1970s and 1980s, marking the initial wave of illicitly manufactured fentanyl analogs causing overdose outbreaks [4] [5]. Legislative responses, such as the scheduling of specific named analogs under the US Controlled Substances Act and analogous state laws (e.g., Texas Health and Safety Code §481.002(6), §481.032, West Virginia Code §60A-2-204(b), Washington RCW 69.50.204), attempted to curb this trend by explicitly controlling known variants [3] [4] [5].
The period post-2010 witnessed an exponential acceleration in the appearance of novel synthetic opioids, particularly fentanyl analogs. This constitutes the "third wave" of the opioid crisis. Fueled by global chemical research and internet-based distribution, clandestine chemists began producing a vast array of previously obscure or entirely new analogs at an unprecedented pace. Examples include carfentanil (a veterinary tranquilizer), acetylfentanyl, butyrfentanyl, furanylfentanyl, and highly potent benzimidazole opioids like isotonitazene, alongside structurally distinct non-fentanyl opioids like U-47700 [6]. N-(2,5-DMA) Fentanyl belongs to this modern wave of NSOs. Its specific structural feature – the incorporation of a substituted phenethylamine motif known for hallucinogenic properties (e.g., 2,5-dimethoxyamphetamines like 2C-B) – represents a novel hybridization attempt within this evolving landscape [5] [6].
Table 2: Key Phases in the Historical Development of Fentanyl Analogs
| Era | Primary Driver | Examples of Analogs Developed | Regulatory/Legal Response |
|---|---|---|---|
| 1960s-1980s | Pharmaceutical Innovation | Fentanyl, Sufentanil, Alfentanil, Carfentanil (vet) | Medical approval; Controlled Substance Scheduling (Fentanyl: Schedule II) |
| 1970s-1990s | Illicit Mimicry/Evasion | alpha-Methylfentanyl (China White), 3-Methylfentanyl | Emergency/Permanent Scheduling of specific named analogs |
| 2010s-Present | Proliferation of NSOs & Structural Hybridization | Acetylfentanyl, Furanylfentanyl, Tetrahydrofuranylfentanyl, U-47700, N-(2,5-DMA) Fentanyl, Cyclopropylfentanyl, Methoxyacetylfentanyl | Use of Analog Acts (Federal Analogue Act, State equivalent statutes like WV §60A-2-204 defining "analog"), Class-wide scheduling initiatives, International controls |
This rapid diversification necessitates continuous analytical monitoring and research. Forensic identification of new analogs often lags behind their appearance on the drug market. Substances like N-(2,5-DMA) Fentanyl highlight the trend towards structurally complex hybrids, designed to bypass both legal controls and routine toxicological screening [6]. The historical evolution thus reflects a continuous cycle of chemical innovation (both licit and illicit), public health impact (rising overdose deaths involving synthetic opioids), and reactive and increasingly proactive regulatory efforts to control entire structural classes of these potent substances [1] [2] [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6